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Compound of Interest

Compound Name: 3,5-Difluorobenzaldehyde

Cat. No.: B1330607 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Difluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and

agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these

analyses. This document is intended for researchers, scientists, and professionals in drug

development who require a thorough understanding of this compound's structural and

electronic properties.

Spectroscopic Data Summary
The spectroscopic data for 3,5-Difluorobenzaldehyde (CAS No: 32085-88-4, Molecular

Formula: C₇H₄F₂O, Molecular Weight: 142.10 g/mol ) is summarized below.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

The ¹H NMR spectrum of 3,5-Difluorobenzaldehyde exhibits signals corresponding to the

aldehydic and aromatic protons.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.98 s - -CHO

7.52 m - H-2, H-6

7.30 m - H-4

Note: Specific coupling constants were not available in the searched literature. The multiplicity

of the aromatic protons is complex due to coupling with adjacent fluorine atoms.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm Assignment

189.2 C=O

163.5 (dd, J=250, 12 Hz) C-3, C-5

138.2 (t, J=10 Hz) C-1

115.5 (m) C-2, C-6

112.8 (t, J=26 Hz) C-4

Note: The assignments and coupling constants are based on typical values for similar

fluorinated benzaldehydes and may vary slightly depending on the experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3,5-Difluorobenzaldehyde shows characteristic absorption bands for the

aldehyde and fluoroaromatic moieties.[1][2]
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Wavenumber (cm⁻¹) Intensity Assignment

~2830, ~2730 Medium C-H stretch (aldehyde)

~1705 Strong
C=O stretch (aromatic

aldehyde)[3][4]

~1600, ~1470 Medium-Strong C=C stretch (aromatic ring)

~1300-1100 Strong C-F stretch

~870 Strong
C-H out-of-plane bend

(aromatic)

Note: The exact positions of the peaks can vary. Conjugation of the aldehyde to the aromatic

ring lowers the C=O stretching frequency.[3][4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For aromatic aldehydes, the molecular ion peak is typically intense.[5]

m/z Relative Intensity Assignment

142 High [M]⁺ (Molecular ion)

141 High [M-H]⁺

113 Medium [M-CHO]⁺

85 Medium [M-CHO-CO]⁺

Note: The fragmentation pattern of aromatic aldehydes often shows a strong peak for the loss

of the hydrogen atom from the aldehyde group ([M-1]) and the loss of the entire aldehyde

group ([M-29]).[5][6]

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.
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NMR Spectroscopy
Sample Preparation: Dissolve 5-20 mg of 3,5-Difluorobenzaldehyde in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][8] Filter the solution into a 5 mm

NMR tube to a height of about 4-5 cm.[7][8]

Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

Acquisition Parameters:

Locking and Shimming: The spectrometer is locked onto the deuterium signal of the

solvent, and the magnetic field is shimmed to achieve homogeneity.[8]

¹H NMR: A standard pulse sequence is used with a sufficient number of scans to obtain a

good signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A

larger number of scans is required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (Liquid): A drop of the liquid sample is placed between two KBr or NaCl plates.

ATR (Attenuated Total Reflectance): A small amount of the sample is placed directly on the

ATR crystal.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Acquisition: A background spectrum of the empty sample holder is first recorded. The sample

spectrum is then recorded, and the background is automatically subtracted. The spectrum is

typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (around 1 mg/mL) in a volatile

organic solvent such as methanol or acetonitrile.[9] Further dilution may be necessary
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depending on the instrument's sensitivity.

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Impact - EI) is used. Gas Chromatography-Mass

Spectrometry (GC-MS) is also a common method for volatile compounds like aldehydes.[10]

Acquisition: The sample is introduced into the ion source, where it is ionized. The resulting

ions are then separated based on their mass-to-charge ratio by the mass analyzer and

detected.

Visualization of Spectroscopic Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for 3,5-
Difluorobenzaldehyde.
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Caption: Workflow of spectroscopic analysis for 3,5-Difluorobenzaldehyde.
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Caption: Information derived from each spectroscopic technique for 3,5-
Difluorobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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